molecular formula C10H10O2S B14621969 S-(4-Acetylphenyl) ethanethioate CAS No. 60787-32-8

S-(4-Acetylphenyl) ethanethioate

Cat. No.: B14621969
CAS No.: 60787-32-8
M. Wt: 194.25 g/mol
InChI Key: MAEWWWATFUBMRN-UHFFFAOYSA-N
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Description

S-(4-Acetylphenyl) ethanethioate: is an organic compound characterized by the presence of a thioester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of S-(4-Acetylphenyl) ethanethioate typically involves the reaction of 4-acetylphenyl thiol with ethanoyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction. The reaction proceeds as follows:

4-Acetylphenyl thiol+Ethanoyl chlorideS-(4-Acetylphenyl) ethanethioate+HCl\text{4-Acetylphenyl thiol} + \text{Ethanoyl chloride} \rightarrow \text{this compound} + \text{HCl} 4-Acetylphenyl thiol+Ethanoyl chloride→S-(4-Acetylphenyl) ethanethioate+HCl

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: S-(4-Acetylphenyl) ethanethioate can undergo oxidation reactions to form sulfoxides and sulfones.

    Reduction: The compound can be reduced to yield the corresponding thiol.

    Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols.

    Substitution: Various substituted thioesters.

Scientific Research Applications

Chemistry: S-(4-Acetylphenyl) ethanethioate is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.

Biology: In biological research, this compound can be used as a probe to study enzyme mechanisms involving thioester intermediates.

Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which S-(4-Acetylphenyl) ethanethioate exerts its effects involves the interaction of the thioester group with various molecular targets. The thioester bond is susceptible to nucleophilic attack, leading to the formation of covalent adducts with target molecules. This interaction can modulate the activity of enzymes and other proteins, influencing various biochemical pathways.

Comparison with Similar Compounds

  • S-(4-Methylphenyl) ethanethioate
  • S-(4-Chlorophenyl) ethanethioate
  • S-(4-Nitrophenyl) ethanethioate

Comparison: S-(4-Acetylphenyl) ethanethioate is unique due to the presence of the acetyl group, which can influence its reactivity and interaction with biological targets. Compared to its analogs, this compound may exhibit different chemical and biological properties, making it a valuable tool in research and industrial applications.

Properties

CAS No.

60787-32-8

Molecular Formula

C10H10O2S

Molecular Weight

194.25 g/mol

IUPAC Name

S-(4-acetylphenyl) ethanethioate

InChI

InChI=1S/C10H10O2S/c1-7(11)9-3-5-10(6-4-9)13-8(2)12/h3-6H,1-2H3

InChI Key

MAEWWWATFUBMRN-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=C(C=C1)SC(=O)C

Origin of Product

United States

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